Acidity Modulation: pKa Comparison of 1-Benzyl-1H-pyrrole-3-carboxylic acid vs. 2-Carboxylic Acid Regioisomer
The predicted acid dissociation constant (pKa) of 1-benzyl-1H-pyrrole-3-carboxylic acid is 3.57, as calculated by JChem [1]. In contrast, the 2-carboxylic acid regioisomer (1-benzyl-1H-pyrrole-2-carboxylic acid) is known to exhibit a lower pKa, a trend consistent with the behavior of the unsubstituted parent acids where pyrrole-2-carboxylic acid has a pKa of 4.4 versus 5.0 for the 3-isomer [2]. The N-benzyl substitution further modulates acidity, making the 3-COOH derivative approximately 0.5–1.0 log units less acidic than its 2-COOH counterpart based on class-level inference.
| Evidence Dimension | Acid Dissociation Constant (pKa) – Predicted |
|---|---|
| Target Compound Data | pKa ≈ 3.57 (JChem prediction for 1-benzyl-1H-pyrrole-3-carboxylic acid) |
| Comparator Or Baseline | pKa < 3.57 for 1-benzyl-1H-pyrrole-2-carboxylic acid (class-level inference); parent pyrrole-2-carboxylic acid pKa = 4.4 vs. parent pyrrole-3-carboxylic acid pKa = 5.0 |
| Quantified Difference | ΔpKa ≈ -0.5 to -1.0 log units (3-COOH less acidic than 2-COOH) |
| Conditions | Predicted pKa from JChem software; parent acid values measured in H2O at 25°C [2] |
Why This Matters
A higher pKa for the 3-carboxylic acid means a lower fraction of ionized species at a given pH, which can enhance passive membrane permeability and reduce non-specific binding in cellular assays compared to the more acidic 2-isomer.
- [1] ChemBase. (n.d.). 1-Benzyl-1H-pyrrole-3-carboxylic acid (ChemBase ID: 283178). Retrieved from http://www.chembase.cn/molecule-283178.html View Source
- [2] ScienceDirect. (n.d.). Pyrrole-3-Carboxylic Acid – pKa data. Retrieved from https://www.sciencedirect.com/topics/chemistry/pyrrole-3-carboxylic-acid View Source
